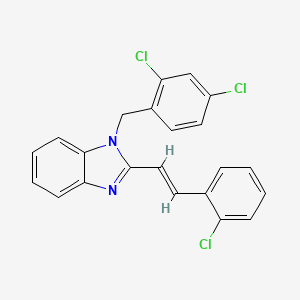
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is involved in several synthesis processes. One such example includes its role in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds. The basic environment facilitates this synthesis process (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, its enantiomers are valuable for enantiospecific synthesis of various therapeutic agents, such as (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered to efficiently produce enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a key aspect for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Potential Therapeutic Applications
This compound has shown promise in the development of therapeutic agents. For instance, benzodioxin derivatives like N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide have demonstrated high insecticidal activities, which could be superior to commercial insecticides (Sawada et al., 2003). Moreover, the synthesis of various benzodioxin-6-yl-benzenesulfonamide derivatives has been explored for their antibacterial potential and as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Biofilm Inhibition
In terms of enzyme inhibition, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized in a study exhibited biofilm inhibitory action against Escherichia coli and Bacillus subtilis. This indicates potential applications in addressing bacterial biofilms, a significant challenge in medical and industrial contexts (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).
Pharmacological Properties
This compound derivatives have also been investigated for various pharmacological properties. For example, studies have identified N-(4-pyridyl) substituted benzodioxan derivatives as central stimulants, with specific derivatives exhibiting antiarrhythmic properties and sedative effects (Yen, Sigg, & Warner, 1963).
Safety and Hazards
Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory potential against certain enzymes .
Result of Action
Similar compounds have shown antibacterial and antifungal activities .
Properties
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBNCWOWNHDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
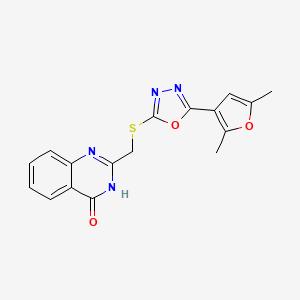

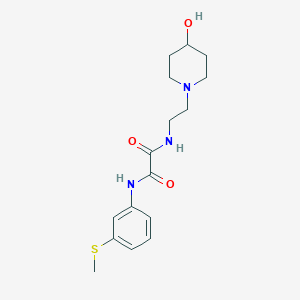
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
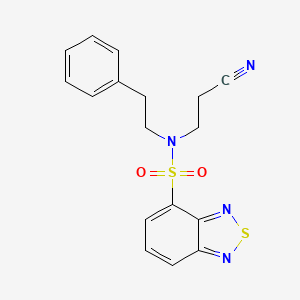
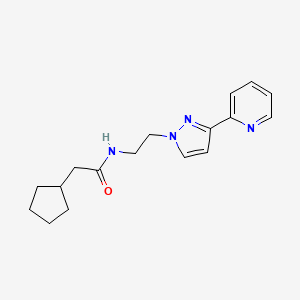
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
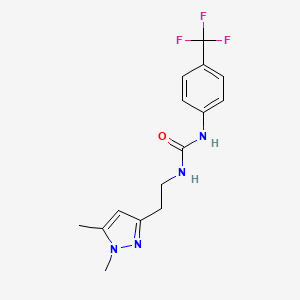
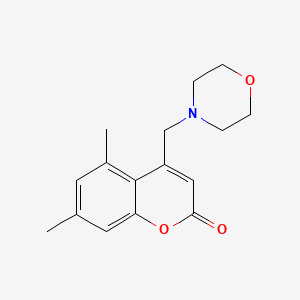


![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

